

Application Note & Protocol: H-Met-Trp-OH.TFA in Cell-Based Assays

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Compound of Interest

Compound Name: *H-Met-Trp-OH.TFA*

Cat. No.: B12936407

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Introduction

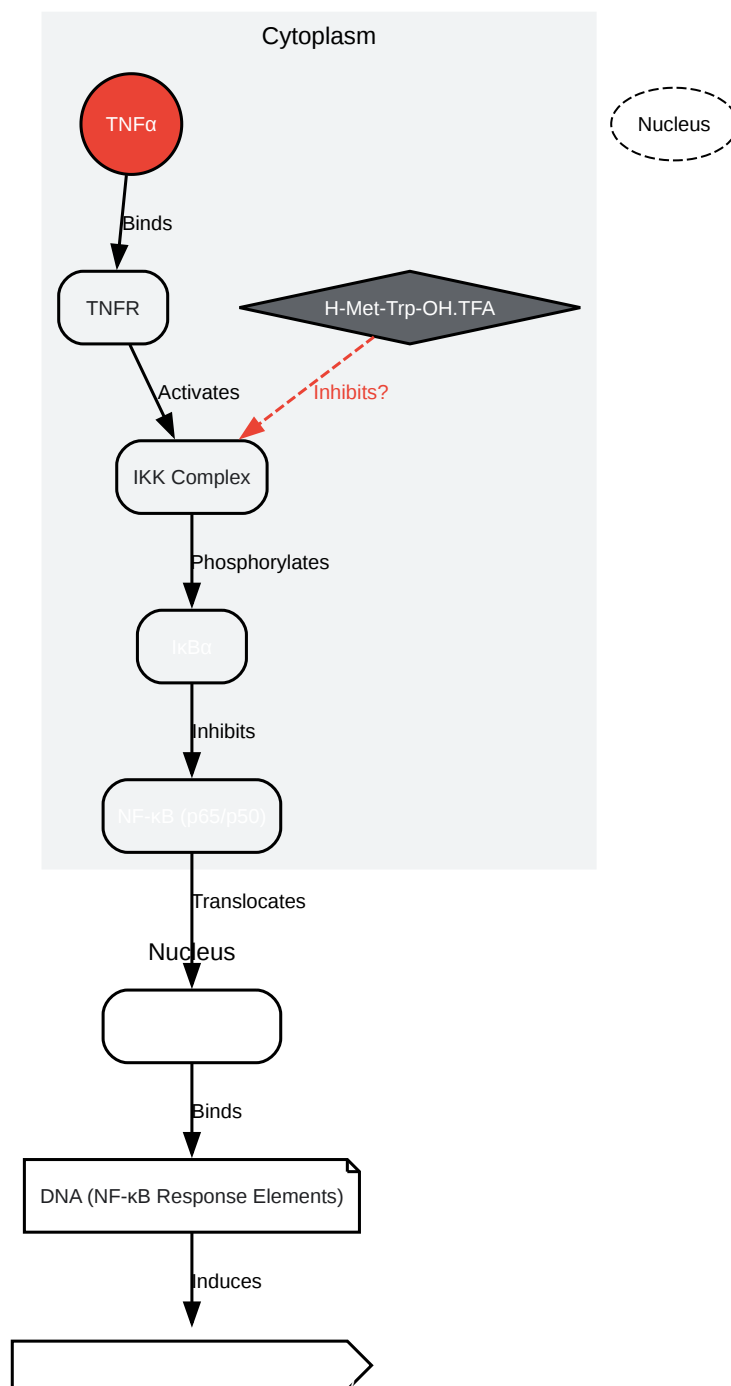
The dipeptide H-Met-Trp-OH (Methionyl-Tryptophan), provided as a trifluoroacetate (TFA) salt, is a subject of growing interest in cell biology and drug discovery. Its constituent amino acids, methionine and tryptophan, are precursors to numerous bioactive molecules and are deeply involved in critical cellular processes, including protein synthesis, methylation, and the regulation of inflammatory and metabolic pathways.[1][2][3][4] Recent studies on similar tryptophan-methionine (WM) dipeptides have indicated their potential to suppress neuroinflammation by modulating microglial activation, suggesting a possible role in targeting inflammatory signaling pathways such as NF- κ B.[5][6]

This application note provides detailed protocols for cell-based assays to investigate the bioactivity of **H-Met-Trp-OH.TFA**. We describe two key functional assays: a Nuclear Factor-kappa B (NF- κ B) reporter assay to elucidate its effect on this central inflammatory signaling pathway and a nitric oxide (NO) production assay as a marker of its anti-inflammatory potential in macrophages. Additionally, a cell viability assay is included to assess the cytotoxic profile of the compound.

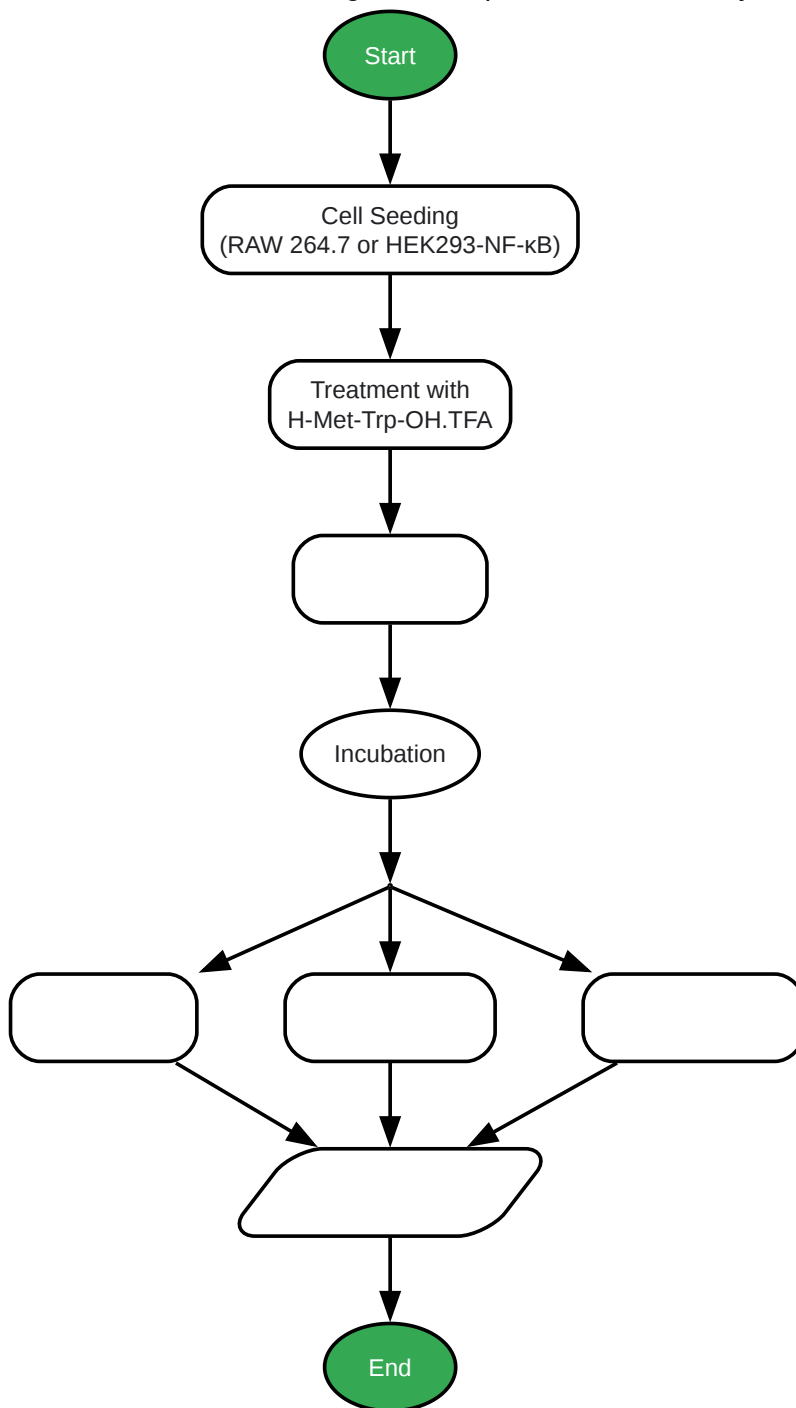
Hypothesized Signaling Pathway

Based on existing literature, we hypothesize that **H-Met-Trp-OH.TFA** may exert anti-inflammatory effects by inhibiting the NF- κ B signaling cascade. This pathway is a cornerstone of the inflammatory response.[7][8][9][10][11] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF α), the I κ B kinase (IKK) complex is activated, leading to the

phosphorylation and subsequent degradation of the inhibitory I κ B α protein. This frees the NF- κ B (p65/p50) dimer to translocate to the nucleus, where it binds to specific DNA response elements and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). We propose that **H-Met-Trp-OH.TFA** may interfere with one or more steps in this pathway, leading to a reduction in NF- κ B-mediated gene expression.

Hypothesized Modulation of NF- κ B Signaling by H-Met-Trp-OH.TFA

Workflow for Assessing H-Met-Trp-OH.TFA Bioactivity

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